molecular formula C6H4Cl2IN B6284553 2,3-dichloro-4-iodoaniline CAS No. 329926-85-4

2,3-dichloro-4-iodoaniline

Cat. No. B6284553
CAS RN: 329926-85-4
M. Wt: 287.9
InChI Key:
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Description

2,3-Dichloro-4-iodoaniline, also known as 4-iodoaniline-2,3-dichloride, is an organic compound that is used in a variety of laboratory experiments and scientific research. It is a colorless solid that can be obtained from the reaction of aniline with dichloroiodomethane. It has a wide range of applications including synthesis of compounds, medicinal chemistry, and materials research. It is also used as an intermediate in the synthesis of various drugs, such as the anticonvulsant drug topiramate.

Scientific Research Applications

2,3-Dichloro-2,3-dichloro-4-iodoanilinee has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various compounds, such as drugs, dyes, and polymers. It is also used in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant drug topiramate. In materials research, it is used as a catalyst in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. It is also used in the synthesis of various dyes, such as azo dyes and fluorescent dyes.

Mechanism of Action

2,3-Dichloro-2,3-dichloro-4-iodoanilinee acts as a catalyst in the synthesis of compounds and polymers. It is believed to act as a Lewis acid, which means it can accept an electron pair from a Lewis base. This allows it to form a coordinate covalent bond with the Lewis base, which then initiates the reaction. This mechanism of action is the basis for its use in the synthesis of compounds and polymers.
Biochemical and Physiological Effects
2,3-Dichloro-2,3-dichloro-4-iodoanilinee has not been studied for its biochemical or physiological effects. As a result, its potential effects on the body are unknown. It is important to note that it is not intended for human consumption, and should only be used in laboratory experiments and scientific research.

Advantages and Limitations for Lab Experiments

2,3-Dichloro-2,3-dichloro-4-iodoanilinee has several advantages for use in laboratory experiments and scientific research. It is a colorless solid that is easy to obtain, and it can be synthesized through a variety of methods. It is also relatively inexpensive and can be stored in a dry environment. However, it is important to note that it is a hazardous material and should be handled with caution. It should also be stored away from heat and light, as it is sensitive to both.

Future Directions

There are a variety of potential future directions for the use of 2,3-dichloro-2,3-dichloro-4-iodoanilinee. It could be used as a catalyst in the synthesis of other compounds, such as drugs and dyes. It could also be used in the synthesis of polymers and other materials. Additionally, it could be used as an intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant drug topiramate. Finally, further research could be conducted to determine its biochemical and physiological effects.

Synthesis Methods

2,3-Dichloro-2,3-dichloro-4-iodoanilinee can be synthesized through a variety of methods. One of the most common methods is the reaction of aniline with dichloroiodomethane in the presence of an acid catalyst. This reaction produces a mixture of 2,3-dichloro-2,3-dichloro-4-iodoanilinee and 3,4-dichloro-2-iodoaniline. The desired product can be isolated by fractional crystallization. Other methods for synthesizing 2,3-dichloro-2,3-dichloro-4-iodoanilinee include the reaction of aniline with iodine in the presence of a base, and the reaction of aniline with hypochlorous acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,3-dichloro-4-iodoaniline can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-iodoaniline", "thionyl chloride", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "chlorine" ], "Reaction": [ "4-iodoaniline is first treated with thionyl chloride to form 4-chloroaniline.", "4-chloroaniline is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then coupled with sodium hydroxide and chlorine to form 2,3-dichloro-4-iodoaniline." ] }

CAS RN

329926-85-4

Product Name

2,3-dichloro-4-iodoaniline

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.9

Purity

95

Origin of Product

United States

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